![molecular formula C30H22O2 B14380132 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone CAS No. 90020-77-2](/img/structure/B14380132.png)
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone is a complex organic compound with the molecular formula C30H22O2 and a molecular weight of 414.494 g/mol . This compound is characterized by its unique structure, which includes two fluorenyl groups and an acetyl group. It is primarily used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone typically involves the reaction of fluorenone derivatives with acetylating agents under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where fluorenone reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction results in fluorenyl alcohols.
Aplicaciones Científicas De Investigación
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, its oxidation products may interact with cellular components, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone can be compared with other fluorenyl derivatives, such as fluorenone and fluorenyl alcohol. While these compounds share a similar core structure, their chemical properties and reactivity differ due to the presence of different functional groups. For instance, fluorenone is more prone to reduction reactions, while fluorenyl alcohol is more reactive in oxidation reactions .
Similar compounds include:
Fluorenone: A ketone derivative of fluorene.
Fluorenyl alcohol: An alcohol derivative of fluorene.
Fluorenyl hydrazone: A hydrazone derivative of fluorene.
Propiedades
Número CAS |
90020-77-2 |
|---|---|
Fórmula molecular |
C30H22O2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H22O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16,29-30H,1-2H3 |
Clave InChI |
QZZCVEDRHGZABW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)

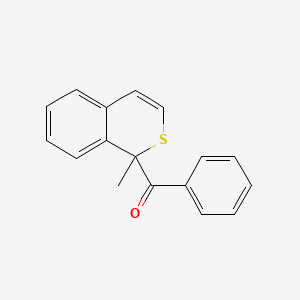

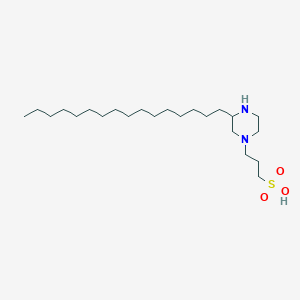
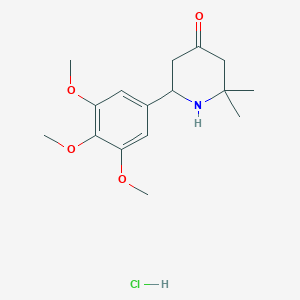

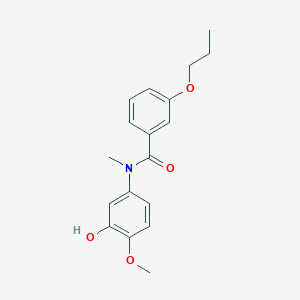
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
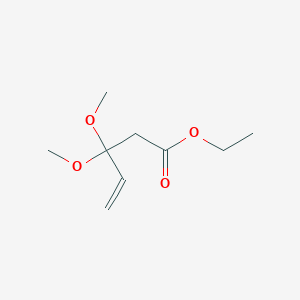

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)

